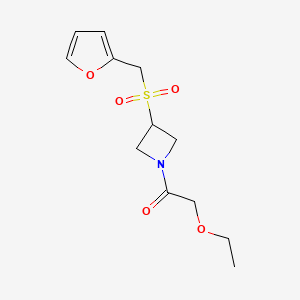
2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, commonly referred to as 2MPNB, is a nitrile-based compound with potential applications in a variety of scientific research areas. Its molecular structure is composed of two carbon atoms, one nitrogen atom, and five hydrogen atoms, and is often used in the synthesis of other compounds due to its relatively simple structure.
Scientific Research Applications
2MPNB has a variety of scientific research applications, including its use in the synthesis of other compounds, such as 2-methylpiperidine-5-nitrobenzaldehyde and 2-methylpiperidine-5-nitrobenzamide. It is also used as a reagent in the synthesis of other compounds, such as 2-methylpiperidine-5-nitrobenzoyl chloride and 2-methylpiperidine-5-nitrobenzyl alcohol. Additionally, 2MPNB is used as an intermediate in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2MPNB is not yet fully understood. However, it is believed that the compound acts as an electron-rich species, which can react with other molecules to form new compounds. It is also believed that the nitrile group of the molecule can act as an electron-withdrawing group, which can facilitate the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2MPNB have not yet been fully studied. However, it is believed that the compound may have some anti-inflammatory and anticonvulsant effects. Additionally, it is possible that the compound may have some effects on the metabolism of other compounds, as it is known to be an electron-rich species.
Advantages and Limitations for Lab Experiments
The advantages of using 2MPNB in lab experiments include its relatively simple synthesis method, its availability, and its low cost. Additionally, the compound is relatively non-toxic, which makes it safe to handle in a laboratory setting. The main limitation of using 2MPNB in lab experiments is its lack of specificity, as the compound is known to react with a variety of other molecules.
Future Directions
Some potential future directions for 2MPNB research include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the exploration of its possible applications in pharmaceuticals. Additionally, further research could be conducted into the mechanism of action of the compound and its potential applications in other scientific research areas. Finally, further research could be conducted into the advantages and limitations of using 2MPNB in lab experiments.
Synthesis Methods
2MPNB is often synthesized from the reaction of 2-methylpiperidine and 5-nitrobenzonitrile. This reaction is typically conducted in the presence of a base catalyst, such as potassium hydroxide, and is often carried out in an organic solvent, such as ethanol or dimethylformamide. The reaction is typically conducted at a temperature of around 80-90°C and is usually complete within a few hours.
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-4-2-3-7-15(10)13-6-5-12(16(17)18)8-11(13)9-14/h5-6,8,10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZUCCFRARZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-oxo-2-(propylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2790147.png)
![Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2790150.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2790153.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid](/img/structure/B2790157.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2790158.png)



![N-(2-methoxyethyl)-2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide](/img/structure/B2790162.png)
![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2790166.png)
